Diphenyl(trimethylsilyl)phosphine
Overview
Description
Diphenyl(trimethylsilyl)phosphine is an organophosphorus compound with the chemical formula (C6H5)2PSi(CH3)3. It is a colorless to pale yellow solid that is soluble in organic solvents such as dimethyl sulfoxide and chloroform. This compound is known for its stability in air and its use as a ligand in organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(trimethylsilyl)phosphine can be synthesized through the reaction of diphenylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(trimethylsilyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions where the trimethylsilyl group can be replaced by other functional groups.
Coupling Reactions: It is used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common Reagents and Conditions
Common reagents used in these reactions include halocarbons, Grignard reagents, and various metal catalysts. The reactions typically occur under mild to moderate conditions, often requiring inert atmospheres to prevent oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, in cross-coupling reactions, the products are typically biaryl compounds or other coupled products .
Scientific Research Applications
Diphenyl(trimethylsilyl)phosphine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in organometallic chemistry and catalysis.
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of diphenyl(trimethylsilyl)phosphine involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination can facilitate various chemical transformations by stabilizing reactive intermediates and enhancing reaction rates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diphenyl(trimethylsilyl)phosphine include:
Triphenylphosphine: Another widely used phosphine ligand.
Tris(trimethylsilyl)phosphine: A related compound with three trimethylsilyl groups.
Diphenylphosphine: The parent compound without the trimethylsilyl group
Uniqueness
This compound is unique due to its combination of the diphenylphosphine and trimethylsilyl groups, which confer both stability and reactivity. This makes it a versatile ligand in various catalytic processes and chemical reactions .
Properties
IUPAC Name |
diphenyl(trimethylsilyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWVGNUJAAOVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169128 | |
Record name | Diphenyl(trimethylsilyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17154-34-6 | |
Record name | Diphenyl(trimethylsilyl)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017154346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl(trimethylsilyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Diphenylphosphino)trimetylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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